RO 28-1674

Glucokinase Enzyme Activation Negative Control

RO 28-1674 is the stereochemically matched S-enantiomer of RO-28-0450, validated as a true negative control for glucokinase (GK) activation studies. Unlike generic controls, it is inactive at GK up to 10 µM, ensuring that observed efficacy of R-enantiomers is target-specific. Additionally, it serves as a distinct ORL1 receptor agonist. For reliable validation of GK allostery and scaffold profiling, this specific compound is essential to eliminate false positives.

Molecular Formula C18H22N2O3S2
Molecular Weight 378.5 g/mol
Cat. No. B2508984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO 28-1674
Molecular FormulaC18H22N2O3S2
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=CS3
InChIInChI=1S/C18H22N2O3S2/c1-25(22,23)15-8-6-14(7-9-15)16(12-13-4-2-3-5-13)17(21)20-18-19-10-11-24-18/h6-11,13,16H,2-5,12H2,1H3,(H,19,20,21)/t16-/m0/s1
InChIKeyNEQSWPCDHDQINX-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





RO 28-1674: Essential Stereochemical Control for Glucokinase Activator Research and Assay Validation


RO 28-1674 (CAS: 599164-57-5) is the S-enantiomer of the racemic glucokinase (GK) activator RO-28-0450 [1]. Its primary documented role is as a stereochemically matched negative control for the active R-enantiomer, RO-28-1675 . While RO-28-1675 potently activates glucokinase, RO 28-1674 is consistently reported as inactive at the glucokinase enzyme in both human and mouse models, a property that underpins its utility in validating target-specific effects in metabolic research [2]. Separately, RO 28-1674 has been identified as an investigational agonist of the Opioid Receptor-Like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ peptide receptor .

RO 28-1674: Why a Generic Glucokinase Activator or Control Cannot Replace This Specific S-Enantiomer


The use of a generic glucokinase activator or an arbitrary inactive compound as a control in GK activation studies is insufficient due to the highly specific and divergent pharmacological profiles of stereoisomers. The biological activity of chiral compounds is often enantiomer-specific, and the GK activation profile of the RO-28-0450 series is a definitive example [1]. The racemic mixture RO-28-0450 activates GK, but this activity is solely attributable to the R-enantiomer, RO-28-1675, which increases Vmax 1.5-fold and decreases Km approximately 4-fold [2]. In stark contrast, the S-enantiomer, RO 28-1674, is inactive at GK up to 10 µM . Therefore, substituting RO 28-1674 with a different GK-inactive molecule risks introducing uncontrolled variables due to off-target effects or physicochemical differences. Furthermore, while RO 28-1674 has been identified as an ORL1 receptor agonist, a property not shared with RO-28-1675 , this secondary activity is part of its unique fingerprint and underscores why only this exact compound can serve as a valid control for understanding the full biological consequences of the RO-28-0450 scaffold.

RO 28-1674: A Quantitative Evidence Guide for Differentiated Scientific Selection


RO 28-1674 as a Stereochemically-Paired Inactive Control in Glucokinase Activation Assays

RO 28-1674 (S-enantiomer) is inactive as a glucokinase (GK) activator, whereas its R-enantiomer, RO-28-1675, is a potent activator. This provides a definitive, stereochemically matched control for GK activation studies .

Glucokinase Enzyme Activation Negative Control Stereochemistry Type 2 Diabetes

Quantifying the Differential Impact on Glucokinase Enzyme Kinetics: Vmax and Km

The kinetic mechanism of GK activation for this chemical series is strictly enantiomer-dependent. While RO 28-1674 exhibits no effect, its R-enantiomer, RO-28-1675, significantly alters enzyme kinetics by increasing Vmax 1.5-fold and decreasing the Km for glucose approximately 4-fold [1].

Glucokinase Enzyme Kinetics Vmax Km Allosteric Activation

Divergent Secondary Pharmacology: RO 28-1674 as an ORL1 Receptor Agonist

Beyond its role in GK studies, RO 28-1674 has been identified as an investigational agonist of the ORL1 (opioid receptor-like 1) receptor, also known as the nociceptin/orphanin FQ receptor. This activity is not reported for its R-enantiomer, RO-28-1675, which is studied exclusively as a GK activator [1].

ORL1 Nociceptin Receptor Secondary Pharmacology Neuroscience Pain

Comparative Impact on Glucose-Stimulated Insulin Secretion (GSIS)

The differential activity of the enantiomers translates to a functional difference in pancreatic islets. The active enantiomer, RO-28-1675, lowers the threshold concentration of D-glucose required for insulin release from 7 mM to 3 mM. As an inactive control, RO 28-1674 would not be expected to lower this threshold [1].

Insulin Secretion Pancreatic Islets Ex Vivo Glucokinase Type 2 Diabetes

Comparative In Vivo Glycemic Control in Diabetic Rodent Models

The differential activity at the enzyme level extends to in vivo efficacy. RO-28-1675, the active R-enantiomer, has been shown to reduce blood glucose levels in vivo after feeding in type 2 diabetic Goto-Kakizaki rats and suppress endogenous glucose production in ZDF-Gmi rats. As an inactive GK activator, RO 28-1674 would serve as the appropriate negative control for these in vivo studies [1].

In Vivo Type 2 Diabetes Blood Glucose Rodent Models Efficacy

RO 28-1674: Optimal Scientific Use Cases Stemming from Quantitative Evidence


In Vitro Validation of Glucokinase Activator Hits from High-Throughput Screens

During the hit validation phase of a GK activator screen, RO 28-1674 should be used as a structurally identical, inactive control. Any compound showing activation in the primary screen must be compared against RO 28-1674 at an equimolar concentration (e.g., 10 µM) to rule out false positives arising from assay interference. Only compounds demonstrating activity significantly above the baseline established by RO 28-1674 should be advanced, as confirmed by the enantiomer's known inactivity [1].

Enantiomer-Specific Studies to Correlate GK Activation with Functional and In Vivo Outcomes

In ex vivo (e.g., pancreatic islet perfusion) or in vivo (e.g., rodent models of T2D) studies designed to demonstrate the efficacy of a GK activator, the inclusion of a group treated with RO 28-1674 is critical. This group serves as a negative control to ensure that any observed increase in glucose-stimulated insulin secretion or decrease in blood glucose is specifically due to allosteric GK activation. This is particularly important for the RO-28-0450 scaffold, given the stark activity difference between the R- and S-enantiomers [1][2].

Deconvolution of Off-Target Pharmacology via the ORL1 Receptor

For researchers investigating the biological profile of the RO-28-0450 chemical scaffold, RO 28-1674 is the specific tool compound for probing ORL1-mediated effects. In assays measuring pain modulation, anxiety, or other neurological functions, the activity of RO 28-1674 should be compared to that of RO-28-1675 to determine which of the scaffold's biological outcomes are linked to ORL1 agonism versus GK activation .

Chemical Biology Studies on the Allosteric Mechanism of GK Activation

In structural biology or biophysical studies aimed at understanding the precise molecular interactions governing GK allostery, RO 28-1674 serves as an essential tool. By comparing the binding mode and subsequent conformational changes induced by the active enantiomer (RO-28-1675) versus the inactive control (RO 28-1674), researchers can identify the critical stereochemical contacts required for enzyme activation. The quantified kinetic shifts (1.5-fold Vmax increase, 4-fold Km decrease by the R-enantiomer) provide a clear, measurable endpoint for these studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for RO 28-1674

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.